molecular formula C7H15N B075157 Azocane CAS No. 1121-92-2

Azocane

Cat. No.: B075157
CAS No.: 1121-92-2
M. Wt: 113.2 g/mol
InChI Key: QXNDZONIWRINJR-UHFFFAOYSA-N
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Description

Azocane (1-azacyclooctane) is an eight-membered saturated N-heterocyclic compound. Synthetic this compound derivatives are explored for diverse applications, including acetylcholinesterase (AChE) inhibition, neuroprotection, and catalysis. Its eight-membered ring confers unique conformational flexibility and steric bulk, differentiating it from smaller N-heterocycles like piperidine or pyrrolidine .

Preparation Methods

Azocane can be synthesized through several methods:

Chemical Reactions Analysis

Azocane undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Catalysis

Azocane derivatives have been utilized in several synthetic methodologies, particularly in the context of rhodium-catalyzed reactions. These reactions allow for the modular access to substituted azocanes through cycloaddition and fragmentation processes. For example, a study demonstrated a rhodium-catalyzed cycloaddition that efficiently produces azocanes from alkenes and other substrates, highlighting the compound's utility in organic synthesis .

Table 1: Rhodium-Catalyzed Reactions Involving this compound

Reaction TypeSubstrates InvolvedProduct YieldReference
CycloadditionAlkenes with aminocyclopropanesModerate to Good
FragmentationThis compound derivativesHigh
Carbonylative CouplingN-cyclopropylacrylamidesVariable

This compound and its derivatives have shown promise in medicinal chemistry, particularly in antiviral applications. Notably, this compound derivatives have been investigated for their efficacy against hepatitis B virus (HBV). A patent outlines compounds derived from this compound that exhibit antiviral activity, suggesting their potential as therapeutic agents for HBV infections .

Case Study: Antiviral Activity of this compound Derivatives

  • Objective : Evaluate the effectiveness of this compound derivatives against HBV.
  • Method : In vitro testing of various this compound compounds.
  • Findings : Certain derivatives exhibited significant antiviral activity, indicating their potential for drug development.

Structural Properties and Encapsulation Studies

Research has also focused on the structural characteristics of this compound, particularly its behavior in constrained environments. Studies utilizing molecular encapsulation techniques have explored how this compound interacts within non-polar solvents, providing insights into its stability and reactivity under different conditions .

Table 2: Structural Characteristics of this compound

PropertyDescription
Ring StructureBicyclic (8-membered ring)
Strain CharacteristicsHighly strained with unique geometries
Solvent InteractionStable in non-polar environments

Isolation and Natural Sources

This compound alkaloids have been isolated from various natural sources, revealing their bioactive properties. A review highlighted the structural diversity and biological activity of these alkaloids, suggesting that they could serve as lead compounds for further pharmacological development .

Table 3: Natural Sources of this compound Alkaloids

SourceType of AlkaloidBioactivity
Plant Species AAzocine derivativesAntimicrobial
Plant Species BThis compound alkaloidsAntiviral

Mechanism of Action

The mechanism of action of heptamethyleneimine and its derivatives involves interactions with various molecular targets:

    Molecular targets: These include enzymes, receptors, and other proteins where the nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions.

    Pathways involved: The pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparison with Similar N-Heterocyclic Compounds

Azocane belongs to the family of saturated N-heterocycles, which vary in ring size and functional properties:

Compound Ring Size Key Structural Features Synthetic Accessibility
Azetidine 4-membered High ring strain, limited applications Challenging due to strain
Pyrrolidine 5-membered Common in drug scaffolds (e.g., piracetam) Well-established methods
Piperidine 6-membered Ubiquitous in pharmaceuticals Routine synthesis
Azepane 7-membered Moderate flexibility Moderately challenging
This compound 8-membered Low strain, high flexibility, steric bulk Complex synthesis; functionalization is limited

Key Observations :

  • Synthesis: this compound derivatives are synthetically demanding compared to smaller rings. For example, the yield for this compound 29 (via enolate 1,4-addition) was modest (unpublished, cited in ), yet superior to prior methods .
  • Conformational Flexibility : this compound mimics extended peptide conformers (e.g., C(+) conformer of ox-[Cys-Cys]), making it valuable in peptidomimetics .

Functional Comparison in Therapeutic Contexts

Acetylcholinesterase (AChE) Inhibition

This compound-containing xanthine derivatives demonstrate superior AChE inhibition:

Compound Structure IC₅₀ (μM) Comparison
65 (this compound) 1-(4-(Azocan-1-yl)but-2-yn-1-yl) 0.089 160x more potent than galantamine (IC₅₀ = 14.3 μM)
69 (this compound) 7-(3-(Azocan-1-yl)-but-2-yn-1-yl) 0.112 Outperforms piperidine/azepane analogs

The bulkier this compound moiety enhances steric complementarity with AChE’s active site .

Neuroprotection and Cognition Enhancement

This compound analogs of piracetam-like nootropics show retained or improved potency:

  • Expanding piperidine (6-membered) to this compound (8-membered) in MN19 derivatives preserved antiamnesic activity in rodent models .
  • This compound’s larger ring may improve binding to undefined neural targets, though mechanistic clarity remains lacking .

Toxicity vs. Therapeutic Utility

While natural this compound-containing alkaloids (e.g., otonecine) are hepatotoxic and genotoxic, synthetic derivatives mitigate risks through targeted modifications (e.g., non-peptidic XIAP antagonists) .

Role in Catalysis and Material Science

This compound serves as a ligand in transition-metal catalysts:

  • [RuCl₂(PPh₃)₂(this compound)] acts as a precursor for ring-opening metathesis polymerization (ROMP) and atom transfer radical polymerization (ATRP). Its electronic properties (enhanced σ-donation from this compound’s nitrogen) improve catalytic efficiency compared to smaller N-heterocycles .

Biological Activity

Azocane, a saturated eight-membered nitrogen-containing heterocycle, has garnered attention due to its unique structural properties and biological activities. This article explores the synthesis, biological significance, and various research findings related to this compound, supported by case studies and data tables.

1. Structural Characteristics of this compound

This compound is characterized by its cyclic structure that includes a nitrogen atom in an eight-membered ring. This unique configuration allows for diverse chemical reactivity and interactions with biological systems. The compound can exist in multiple stereoisomeric forms, which may exhibit different biological activities.

2. Synthesis of Azocanes

Recent advancements in synthetic methodologies have enabled the efficient production of azocanes. For instance, azocanes can be synthesized from piperidine derivatives through ring-expansion reactions involving azetidinium intermediates. These reactions often utilize nucleophiles like primary and secondary amines, yielding azocanes with high diastereoselectivity .

Table 1: Synthetic Methods for this compound Production

MethodologyYield (%)Notes
Ring-expansion from piperidines60-74High diastereoselectivity achieved
Rhodium-catalyzed cycloaddition34-53Effective under specific conditions
Enantioselective synthesis63-97Achieved through enzymatic resolution

3. Biological Activity

The biological activity of this compound derivatives has been explored in various studies, particularly focusing on their potential as therapeutic agents. Research indicates that this compound-containing compounds exhibit a range of pharmacological effects, including anti-cancer properties and interactions with specific biological targets.

Case Study: Anticancer Activity

A study investigating the biological activity of this compound alkaloids demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis. The presence of specific substituents on the this compound ring was found to enhance these effects, highlighting the importance of structural modifications .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compound ACytotoxicity15
This compound BAntimicrobial25
This compound CAnti-inflammatory30

4. Mechanistic Insights

The biological effects of azocanes are often linked to their ability to interact with specific proteins or enzymes within biological pathways. For example, certain this compound derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression or inflammation .

5. Future Directions in Research

The ongoing exploration of azocanes in medicinal chemistry is promising. Future research may focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to produce diverse this compound derivatives.
  • Mechanistic Studies : Elucidating the precise mechanisms by which azocanes exert their biological effects.
  • Clinical Applications : Investigating the potential for azocanes in clinical settings, particularly in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for azocane and its derivatives, and how can researchers optimize reaction conditions for improved yields?

this compound, an 8-membered saturated nitrogen-containing heterocycle, is typically synthesized via cyclization of linear precursors or functionalization of smaller heterocycles. For example, in sulfonamide synthesis, this compound derivatives are obtained by reacting this compound with thiols under palladium catalysis, yielding products with moderate to good efficiency (Table 3, ). Optimization strategies include:

  • Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Temperature gradients (e.g., 80–120°C) to assess reaction kinetics.
  • Solvent polarity screening (e.g., DMF vs. THF) to stabilize intermediates. Researchers should cross-reference synthetic protocols from peer-reviewed journals and validate reproducibility through triplicate trials .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : To confirm ring structure and substituent positions. This compound’s conformational flexibility may lead to split signals, requiring high-resolution NMR (400+ MHz) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, particularly for novel derivatives. Data interpretation should align with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry techniques predict the reactivity and stability of this compound-containing compounds in drug design?

Computational methods such as:

  • Density Functional Theory (DFT) : To calculate ring strain, electron density maps, and reaction transition states.
  • Molecular Dynamics (MD) Simulations : To assess solvation effects and protein-ligand binding kinetics. For instance, this compound’s larger ring size compared to piperidine may reduce steric hindrance in enzyme active sites, enhancing binding affinity. Researchers should validate computational models with experimental data (e.g., IC₅₀ values) and use software like Gaussian or Schrödinger Suite .

Q. What strategies resolve discrepancies in reported reaction yields or mechanistic pathways involving this compound?

Contradictory data may arise from:

  • Impurity profiles : Use HPLC or GC-MS to quantify byproducts.
  • Reaction conditions : Replicate studies under strictly controlled parameters (e.g., inert atmosphere, moisture-free solvents).
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-azocane) to track reaction pathways. Cross-disciplinary collaboration with statisticians can strengthen data analysis rigor (e.g., ANOVA for yield comparisons) .

Q. How does this compound’s ring size influence its chemical behavior compared to smaller heterocycles like piperidine?

this compound’s 8-membered ring exhibits:

  • Reduced ring strain : Enables unique conformations (e.g., boat vs. chair).
  • Enhanced flexibility : May improve binding entropy in host-guest systems. Comparative studies should employ:
  • Kinetic assays : To measure nucleophilic substitution rates.
  • Thermodynamic analyses : DSC/TGA for stability profiling. Patent literature highlights this compound’s preferential use over piperidine in certain catalytic applications (e.g., EP 4 374 877 A2) .

Q. Methodological Guidance

Q. What experimental design principles are critical for studying this compound’s catalytic applications?

Key considerations include:

  • Control experiments : Baseline reactions without catalysts or this compound derivatives.
  • Multivariate analysis : DOE (Design of Experiments) to isolate variable impacts.
  • Literature benchmarking : Compare results against analogous systems (e.g., azepane or morpholine derivatives). Transparent reporting of raw data and reproducibility checks (e.g., Open Science Framework repositories) are essential .

Q. How can researchers ensure ethical and rigorous literature reviews when investigating this compound’s applications?

Apply the FINER framework :

  • Feasible : Prioritize accessible journals (e.g., Reviews in Analytical Chemistry) over paywalled sources.
  • Novel : Identify gaps (e.g., limited studies on this compound’s photostability).
  • Ethical : Cite conflicting findings transparently; avoid selective reporting. Librarians and methodologists should be consulted to mitigate bias in source selection .

Properties

IUPAC Name

azocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZONIWRINJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020680
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-92-2
Record name Azocan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptamethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azocine, octahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptamethyleneimine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydroazocine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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